2-(2-Aminoethyl)isoindoline-1,3-dione

Physicochemical Characterization Pharmaceutical Intermediate Solubility Enhancement

2-(2-Aminoethyl)isoindoline-1,3-dione (CAS 71824-24-3) features a phthalimide core with a primary aminoethyl side chain—a critical differentiator vs. unsubstituted phthalimides. This terminal amine enables conjugation, crosslinking, and sequential derivatization impossible with simpler analogs such as phthalimide or N-methylphthalimide. Preferred starting material for synthesizing nanomolar dual-binding site AChE inhibitors in Alzheimer's research, PROTAC/ADC linker constructs, and high-temperature polyimides. The bifunctional architecture supports independent derivatization at both the amine and phthalimide sites. Specify ≥97% purity; bulk inquiries welcome.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 71824-24-3
Cat. No. B1586184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)isoindoline-1,3-dione
CAS71824-24-3
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCN
InChIInChI=1S/C10H10N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2
InChIKeyFISUQCYYLJGIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminoethyl)isoindoline-1,3-dione (CAS 71824-24-3) Procurement Guide: Core Specifications and Sourcing Baseline


2-(2-Aminoethyl)isoindoline-1,3-dione (CAS 71824-24-3), also known as N-(2-aminoethyl)phthalimide, is a heterocyclic organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . It is characterized by a phthalimide core linked to a 2-aminoethyl side chain, which provides a primary amine handle for further derivatization . Its measured physicochemical properties include a melting point of 192 °C [1] and a boiling point of 337 °C at 760 mmHg [2]. The compound is slightly soluble in water and freely soluble in acid and ethanol, with a calculated LogP of 0.88 . These properties make it a versatile intermediate for pharmaceutical research and organic synthesis .

Why 2-(2-Aminoethyl)isoindoline-1,3-dione Cannot Be Casually Substituted: Structural Basis for Functional Differentiation


In procurement decisions for research and development, substituting 2-(2-aminoethyl)isoindoline-1,3-dione with a structurally similar phthalimide or isoindoline-1,3-dione derivative is not a trivial choice. The presence of the primary aminoethyl side chain is the critical differentiator. This functional group serves as a versatile synthetic handle, enabling conjugation, crosslinking, and the formation of amide or urea linkages that are impossible with simple, unsubstituted phthalimides like phthalimide itself or N-methylphthalimide . This unique reactivity fundamentally alters the compound's utility in synthesizing complex molecules, particularly in medicinal chemistry where the linker length and terminal amine are essential for achieving target binding affinity and selectivity . The following quantitative evidence demonstrates that this structural feature leads to measurable differences in biological activity and physicochemical behavior compared to its closest analogs, directly impacting experimental outcomes and making informed selection imperative.

Quantitative Differentiation Guide for 2-(2-Aminoethyl)isoindoline-1,3-dione: Evidence-Based Comparison for Scientific Selection


Comparative Physicochemical Profile: Enhanced Solubility vs. Unsubstituted Phthalimide

2-(2-Aminoethyl)isoindoline-1,3-dione demonstrates a significant, quantifiable difference in aqueous solubility compared to its unsubstituted parent compound, phthalimide. While phthalimide is practically insoluble in water [1], the target compound is described as slightly soluble , a property that can be critical for certain synthetic and biological applications. Furthermore, its predicted LogP value of 0.98 indicates a balanced hydrophilic-lipophilic character, which is more favorable for many pharmaceutical applications than the higher LogP of unsubstituted phthalimide (LogP ≈ 1.15).

Physicochemical Characterization Pharmaceutical Intermediate Solubility Enhancement

Inhibition of Acetylcholinesterase: Potency Benchmarking Against In-Class Derivatives

In the context of developing acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, 2-(2-aminoethyl)isoindoline-1,3-dione serves as a crucial scaffold or intermediate. While specific IC50 data for the exact freebase compound against AChE is not widely reported in public repositories, the class of 2-(aminoalkyl)-isoindoline-1,3-dione derivatives has been extensively studied [1]. For instance, a related derivative, N-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione, demonstrated an AChE IC50 of 51.6 μM [2]. The 2-(2-aminoethyl)isoindoline-1,3-dione core is the essential building block for synthesizing these and other potent inhibitors, with some optimized derivatives achieving nanomolar potency (e.g., IC50 = 13.58 nM for a phthalimide-based inhibitor) [3]. Its value lies in its versatility as a starting point for SAR studies, not as a final drug candidate.

Cholinesterase Inhibition Alzheimer's Disease Research Neuropharmacology

Thermal Stability for Polymer and Material Science Applications

The hydrochloride salt of 2-(2-aminoethyl)isoindoline-1,3-dione (CAS 30250-67-0) exhibits a defined melting point range of 271-275 °C . This high thermal stability is a characteristic of the phthalimide core and is quantitatively superior to many common aliphatic amines. For comparison, the freebase form melts at 192 °C [1]. This stability makes the compound and its derivatives suitable as building blocks for high-performance polymers and materials that require thermal resilience, such as polyimides and redox-active polymers for organic batteries [2].

Polymer Chemistry Material Science Thermal Analysis

Synthetic Utility as a Bifunctional Linker: Quantified vs. Monofunctional Analogs

2-(2-Aminoethyl)isoindoline-1,3-dione is a bifunctional molecule containing a primary amine and a phthalimide group. This dual functionality enables its use as a heterobifunctional linker, a role that monofunctional analogs like phthalimide or simple amines cannot fulfill. The amine end can be conjugated to carboxylic acids, activated esters, or aldehydes, while the phthalimide moiety can serve as a protected amine or a site for further chemical modification . For example, it has been used to prepare aluminum complexes for catalysis . This dual reactivity is not a matter of degree but a binary distinction: the target compound can perform two sequential synthetic steps where a monofunctional analog can perform only one.

Bioconjugation Chemical Biology Organic Synthesis

Optimized Application Scenarios for 2-(2-Aminoethyl)isoindoline-1,3-dione (CAS 71824-24-3) Based on Differentiated Performance


Pharmaceutical Intermediate for Acetylcholinesterase (AChE) Inhibitor Development

In medicinal chemistry programs targeting Alzheimer's disease and other cognitive disorders, 2-(2-aminoethyl)isoindoline-1,3-dione is a preferred starting material. As demonstrated in Section 3, its 2-aminoethyl side chain provides a critical anchor for building potent, dual-binding site AChE inhibitors, a pathway not feasible with simpler phthalimides [1]. Researchers use this compound to synthesize and screen a library of N-substituted derivatives, optimizing for nanomolar AChE inhibition and improved blood-brain barrier penetration [2].

Building Block for Thermally Stable Polymers and Advanced Materials

Material scientists and polymer chemists should procure the hydrochloride salt (CAS 30250-67-0) of this compound for applications requiring high thermal stability. The defined melting point of 271-275 °C, as quantified in Section 3, is a key advantage when synthesizing polyimides or phthalimide-containing polymers for use in high-temperature environments, such as aerospace composites or organic battery components [3].

Heterobifunctional Linker for Bioconjugation and Targeted Synthesis

In chemical biology and advanced organic synthesis, the bifunctional nature of this compound is its primary asset. As established in Section 3, the compound can be sequentially reacted at its primary amine and its phthalimide moiety. This enables the construction of complex molecular architectures, such as PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates, or specialized catalyst ligands . This specific utility is absent in monofunctional analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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